UK-500001

Description

UK-500001 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

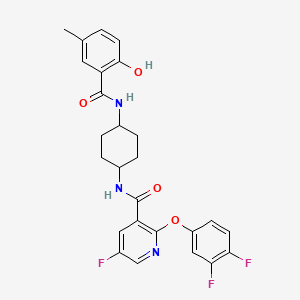

2D Structure

3D Structure

Properties

CAS No. |

582332-31-8 |

|---|---|

Molecular Formula |

C26H24F3N3O4 |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

2-(3,4-difluorophenoxy)-5-fluoro-N-[4-[(2-hydroxy-5-methylbenzoyl)amino]cyclohexyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H24F3N3O4/c1-14-2-9-23(33)19(10-14)24(34)31-16-3-5-17(6-4-16)32-25(35)20-11-15(27)13-30-26(20)36-18-7-8-21(28)22(29)12-18/h2,7-13,16-17,33H,3-6H2,1H3,(H,31,34)(H,32,35) |

InChI Key |

OHIUQAZROSYCMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F |

Appearance |

Solid powder |

Other CAS No. |

582332-31-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UK-500,001; UK500,001; UK 500,001; UK-500001; UK500001; UK 500001. |

Origin of Product |

United States |

Foundational & Exploratory

UK-500001: A Technical Guide to its PDE4 Subtype Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the phosphodiesterase 4 (PDE4) subtype selectivity profile of UK-500001, a potent inhibitor developed by Pfizer for the potential treatment of chronic obstructive pulmonary disease (COPD). This guide summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: PDE4 Subtype Inhibition

The inhibitory activity of this compound against the four PDE4 subtypes (A, B, C, and D) has been reported in the literature, revealing a potent and subtype-differentiated profile. However, discrepancies exist between reported values, likely attributable to the use of different enzyme isoforms and varying experimental conditions. The available data are summarized below.

Table 1: PDE4 Subtype IC50 Values for this compound (Source: Trevethick, M. et al., 2007) [1]

| PDE4 Subtype | IC50 (nM) |

| PDE4A | 1.9 |

| PDE4B | 1.01 |

| PDE4C | Not Reported |

| PDE4D | 0.38 |

This data originates from a conference abstract and suggests high potency against PDE4A, B, and D.

Table 2: PDE4 Subtype IC50 Values for this compound (Source: Vestbo, J. et al., 2009)

| PDE4 Subtype | IC50 (nM) |

| PDE4A | 1.9 |

| PDE4B | 1.01 |

| PDE4C | Not Reported |

| PDE4D | 3.78 |

This later publication references the 2007 abstract but provides a different value for PDE4D.

Table 3: PDE4 Isoform IC50 Values for this compound (Source: MedchemExpress) [2][3][4]

| PDE4 Isoform | IC50 (nM) |

| PDE4A4 | 26.1 |

| PDE4B2 | 22.8 |

| PDE4C2 | 271 |

| PDE4D3 | 0.28 |

This data from a commercial supplier specifies the enzyme isoforms, highlighting the importance of this variable in inhibitory potency.

In cellular assays, this compound has been shown to be a potent inhibitor of inflammatory mediator release. It blocked the release of TNF-α from human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.13 nM and leukotriene B4 (LTB4) from human neutrophils with an IC50 of 0.24 nM.[1] The compound was highly selective for PDE4 over other PDE families (PDEs 1-3 and 5-11), with IC50 values greater than 1000 nM for these other enzymes.[1]

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound's PDE4 selectivity are not publicly available in full. However, based on established methodologies in the field, the following represents a likely approach for the key assays.

PDE4 Inhibition Assay (Radiolabeled cAMP-Based)

This protocol describes a common method for determining the potency of inhibitors against PDE enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each PDE4 subtype.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D isoforms.

-

[³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

-

5'-Nucleotidase (from Crotalus atrox).

-

Anion exchange resin (e.g., Dowex AG1-X8).

-

Scintillation fluid.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a specific concentration of the PDE4 enzyme, and varying concentrations of this compound (or DMSO for control).

-

Initiation: Start the reaction by adding a solution containing a fixed concentration of [³H]-cAMP. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically 10-20% substrate turnover).

-

Termination: Stop the reaction by boiling the plate or adding a stop solution (e.g., 0.1 M HCl).

-

Conversion of [³H]-AMP to [³H]-Adenosine: Add 5'-nucleotidase to the wells and incubate to convert the product of the PDE reaction, [³H]-AMP, to [³H]-adenosine.

-

Separation: Add a slurry of anion exchange resin to the wells. The negatively charged resin binds the unreacted [³H]-cAMP and the [³H]-AMP, while the neutral [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE4 activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

TNF-α Release Assay from Human PBMCs

This protocol outlines a method to assess the anti-inflammatory activity of this compound in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

CO₂ incubator.

Procedure:

-

Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well in RPMI-1640 medium.

-

Compound Pre-incubation: Add varying concentrations of this compound (or DMSO for control) to the wells and pre-incubate for 30-60 minutes in a CO₂ incubator at 37°C.

-

Stimulation: Induce TNF-α release by adding LPS to each well at a final concentration of 10-100 ng/mL.

-

Incubation: Incubate the plate for 4-18 hours in a CO₂ incubator at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 Inhibition Pathway

Experimental Workflow for PDE4 Inhibition Assay

Caption: PDE4 Inhibition Assay Workflow

Logical Relationship of this compound's Anti-Inflammatory Action

Caption: this compound Anti-Inflammatory Action

References

UK-500001: A Technical Guide to a Potent Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1] Its ability to modulate inflammatory pathways has led to its investigation as a therapeutic agent, particularly for chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2-(3,4-difluorophenoxy)-5-fluoro-N-[4-[(2-hydroxy-5-methylbenzoyl)amino]cyclohexyl]pyridine-3-carboxamide, is a complex organic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H24F3N3O4 | [2] |

| Molecular Weight | 499.5 g/mol | |

| CAS Number | 582332-31-8 | |

| Appearance | Solid (presumed) | - |

| Solubility | DMSO | [3] |

| SMILES | Cc1ccc(c(c1)C(=O)N[C@H]2CC--INVALID-LINK--NC(=O)c3cc(cnc3Oc4ccc(c(c4)F)F)F)O | [4] |

| InChIKey | OHIUQAZROSYCMC-CALCHBBNSA-N | [4][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cells, particularly immune and inflammatory cells.[3][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[3]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets.[3] A key consequence of increased cAMP in inflammatory cells is the suppression of the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and leukotrienes.[1] This ultimately dampens the inflammatory response characteristic of diseases like COPD.

The following diagram illustrates the signaling pathway modulated by this compound.

Biological Activity

This compound is a highly potent inhibitor of PDE4, with selectivity for different isoforms of the enzyme. Its inhibitory activity has been quantified in various in vitro assays.

| Target | IC50 | Assay Type | Reference |

| PDE4A4 | 26.1 nM | Enzyme Inhibition Assay | [1] |

| PDE4B2 | 22.8 nM | Enzyme Inhibition Assay | [1] |

| PDE4C2 | 271 nM | Enzyme Inhibition Assay | [1] |

| PDE4D3 | 0.28 nM | Enzyme Inhibition Assay | [1] |

| TNF-α Release (Human Macrophages) | Nanomolar range | Cellular Assay | [1] |

| IFN-γ Release (Human Macrophages) | Nanomolar range | Cellular Assay | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of compounds like this compound. The following sections provide representative protocols for key experiments.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on PDE4 enzymes.

Workflow Diagram

Methodology

-

Reagent Preparation :

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA).

-

Dilute recombinant human PDE4 enzyme (isoform of interest) to the desired concentration in assay buffer.

-

Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

-

Assay Procedure :

-

To the wells of a low-volume 384-well black microplate, add the diluted this compound or vehicle (DMSO).

-

Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate.

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Detection :

-

Stop the reaction by adding a stop reagent containing a binding agent that specifically binds to the hydrolyzed substrate (AMP).

-

Incubate for a further 30 minutes to allow for binding equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis :

-

The degree of fluorescence polarization is inversely proportional to the amount of cAMP hydrolyzed.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the effect of this compound on the release of TNF-α from stimulated human PBMCs.

Methodology

-

PBMC Isolation :

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium.

-

-

Cell Treatment :

-

Seed the PBMCs in a 96-well culture plate at a density of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Stimulation :

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

-

Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

TNF-α Measurement :

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis :

-

Construct a standard curve using the provided TNF-α standards.

-

Determine the concentration of TNF-α in each sample from the standard curve.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated stimulated control.

-

Determine the IC50 value.

-

In Vivo Lipopolysaccharide (LPS)-Induced Neutrophilia Model

This protocol describes an animal model to evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology

-

Animal Acclimatization :

-

Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.

-

-

Compound Administration :

-

Administer this compound or vehicle (e.g., a solution in saline with a small percentage of an appropriate solubilizing agent) to the rats via the desired route (e.g., oral gavage or inhalation).

-

-

LPS Challenge :

-

One hour after compound administration, challenge the rats with an intratracheal or intraperitoneal injection of LPS (e.g., 1 mg/kg) to induce an inflammatory response.

-

-

Bronchoalveolar Lavage (BAL) :

-

At a predetermined time point after the LPS challenge (e.g., 4 or 24 hours), euthanize the rats.

-

Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.

-

-

Cell Counting :

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils.

-

-

Data Analysis :

-

Compare the number of neutrophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals.

-

Calculate the percentage of inhibition of neutrophil infiltration.

-

Clinical Development

This compound has been investigated in a Phase II clinical trial for the treatment of moderate to severe COPD. The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of an inhaled dry powder formulation of this compound.

Conclusion

This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action, centered on the elevation of intracellular cAMP, makes it a promising candidate for the treatment of inflammatory diseases such as COPD. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and clinical utility.

References

An In-depth Technical Guide to the Synthesis of UK-500001

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), a key transporter responsible for the uptake of pyruvate into the mitochondrial matrix. By blocking this crucial step in cellular metabolism, this compound has emerged as a valuable research tool for studying the roles of mitochondrial pyruvate metabolism in various physiological and pathological processes. Its chemical name is 2-(3,4-Difluorophenoxy)-5-fluoro-N-(cis-4-((2-hydroxy-5-methylbenzoyl)amino)cyclohexyl)nicotinamide. This guide provides a detailed overview of the synthetic pathway for this compound, including experimental protocols and relevant data.

Core Synthesis Pathway

The synthesis of this compound involves a multi-step sequence that can be conceptually divided into the preparation of three key building blocks followed by their assembly and final modification. The core fragments are:

-

A substituted nicotinamide core: 2-Chloro-5-fluoronicotinic acid

-

A diamine linker: cis-1,4-diaminocyclohexane

-

A salicylic acid derivative: 2-Hydroxy-5-methylbenzoic acid

The general synthetic strategy involves the sequential amidation of the nicotinamide core with the diamine linker and the salicylic acid derivative, followed by a nucleophilic aromatic substitution to introduce the difluorophenoxy group.

Experimental Protocols

The following sections detail the likely experimental procedures for the synthesis of this compound, based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 2-Chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide

This step involves the coupling of 2-chloro-5-fluoronicotinic acid with an excess of cis-1,4-diaminocyclohexane to favor mono-acylation.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of the nicotinamide-diamine intermediate.

Methodology:

-

To a solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

To this mixture, add a solution of cis-1,4-diaminocyclohexane (5.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide.

Step 2: Amide Coupling with 2-Hydroxy-5-methylbenzoic Acid

The product from Step 1 is then coupled with 2-hydroxy-5-methylbenzoic acid.

Diagram of the Experimental Workflow:

Caption: Workflow for the second amide coupling reaction.

Methodology:

-

Dissolve 2-chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide (1.0 eq) and 2-hydroxy-5-methylbenzoic acid (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Add a coupling agent system such as EDC (1.2 eq) and HOBt (1.2 eq), followed by a base like DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain N-(cis-4-((2-chloro-5-fluoronicotinamido)cyclohexyl)-2-hydroxy-5-methylbenzamide.

Step 3: Nucleophilic Aromatic Substitution with 3,4-Difluorophenol

The final step is the displacement of the chlorine atom on the pyridine ring with 3,4-difluorophenol.

Diagram of the Experimental Workflow:

Caption: Workflow for the final nucleophilic aromatic substitution.

Methodology:

-

Combine N-(cis-4-((2-chloro-5-fluoronicotinamido)cyclohexyl)-2-hydroxy-5-methylbenzamide (1.0 eq), 3,4-difluorophenol (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system or by column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the synthesis of this compound, based on similar reported syntheses. Actual yields may vary depending on reaction scale and optimization.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| 1 | 2-Chloro-5-fluoronicotinic acid | 2-Chloro-5-fluoro-N-(cis-4-aminocyclohexyl)nicotinamide | 175.56 | 1 : 5 | 70-80 |

| 2 | Intermediate from Step 1 | N-(cis-4-((2-Chloro-5-fluoronicotinamido)cyclohexyl)-2-hydroxy-5-methylbenzamide | 271.74 | 1 : 1.1 | 65-75 |

| 3 | Intermediate from Step 2 | This compound | 405.86 | 1 : 1.5 | 50-60 |

Signaling Pathway Context

This compound primarily targets the mitochondrial pyruvate carrier, which is a heterodimer composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane. By inhibiting MPC, this compound prevents the transport of pyruvate from the cytosol into the mitochondria, thereby impacting central carbon metabolism.

Diagram of the Affected Signaling Pathway:

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

This inhibition forces cells to rely more on glycolysis and lactate production for energy, a metabolic state known as the Warburg effect, which is a hallmark of many cancer cells.

Conclusion

The synthesis of this compound is a feasible multi-step process that relies on standard organic chemistry transformations. The key challenges lie in achieving high yields and purity at each step. This guide provides a comprehensive framework for researchers to synthesize this important metabolic inhibitor for their studies. The provided protocols and diagrams offer a clear and structured approach to understanding and executing the synthesis and biological context of this compound.

An In-depth Technical Guide to UK-5099: Discovery, Development, and Mechanism of Action as a Mitochondrial Pyruvate Carrier Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "UK-500001" yielded limited detailed scientific information beyond its investigation in a Phase II clinical trial for Chronic Obstructive Pulmonary Disease (COPD). Conversely, a wealth of in-depth technical data is available for "UK-5099," a potent and widely studied inhibitor of the mitochondrial pyruvate carrier (MPC). Given the detailed nature of the user's request for experimental protocols and signaling pathways, this guide will focus on UK-5099, as it is highly probable that this was the intended compound of interest.

Introduction

UK-5099, also known as PF-1005023, is a specific and potent inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, placing the MPC at a central node of cellular metabolism. By inhibiting the MPC, UK-5099 effectively uncouples these two fundamental metabolic pathways, leading to significant alterations in cellular bioenergetics. This property has made UK-5099 an invaluable tool for studying the physiological roles of mitochondrial pyruvate metabolism and a compound of interest in various therapeutic areas, including cancer and metabolic diseases.

Discovery and Development History

While the original discovery and synthesis of UK-5099 are not extensively detailed in publicly available literature, its characterization as a potent MPC inhibitor has been a focal point of numerous studies. It belongs to the α-cyanocinnamate family of compounds and has been instrumental in elucidating the function of the MPC. More recently, novel analogues of UK-5099 have been synthesized and evaluated for various therapeutic applications, including the treatment of hair loss, highlighting the continued interest in targeting the MPC.[1]

Mechanism of Action

UK-5099 acts as a non-competitive inhibitor of the mitochondrial pyruvate carrier.[2] It is believed to interact with the thiol group of a cysteine residue within the MPC protein complex, although the exact binding site and covalent nature of this interaction are still under investigation. By blocking the transport of pyruvate into the mitochondria, UK-5099 forces a metabolic shift in cells. The accumulated cytosolic pyruvate is increasingly converted to lactate, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells. This leads to a decrease in mitochondrial respiration and an increased reliance on glycolysis for ATP production.

Signaling Pathways Affected by UK-5099

The inhibition of the MPC by UK-5099 initiates a cascade of metabolic reprogramming. The primary consequence is the reduction of pyruvate entering the TCA cycle, which has several downstream effects on cellular metabolism and signaling.

Caption: Metabolic consequences of mitochondrial pyruvate carrier (MPC) inhibition by UK-5099.

Additionally, there is evidence linking the Wnt/β-catenin signaling pathway to the regulation of MPC expression. Activation of the Wnt/β-catenin pathway has been shown to repress MPC expression, leading to a metabolic shift similar to that induced by UK-5099.[3][4]

Caption: Regulation of Mitochondrial Pyruvate Carrier (MPC) expression by the Wnt/β-catenin signaling pathway.

Quantitative Data

The inhibitory potency of UK-5099 has been quantified in various experimental systems. The following tables summarize key quantitative data for UK-5099 and related compounds.

Table 1: Inhibitory Potency of UK-5099

| Parameter | Value | Species/System | Reference |

| IC50 | 50 nM | Rat heart mitochondria | [5] |

| IC50 | 52.6 ± 8.3 nM | Human MPC1L/MPC2 in proteoliposomes | [6] |

| Ki | 49 µM | Trypanosome plasma membrane pyruvate carrier | [7] |

| Ki | ≤ 1 µM | General pyruvate transport | [2] |

Table 2: Michaelis-Menten Constants for Mitochondrial Pyruvate Carrier

| Parameter | Value | Species | Reference |

| Km | 28.0 ± 3.9 µM | Mouse liver | [8] |

| Vmax | 1.08 ± 0.05 nmol/min/mg | Mouse liver | [8] |

| Km | 71.2 ± 17 µM | Rat liver | [8] |

| Vmax | 1.42 ± 0.14 nmol/min/mg | Rat liver | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of UK-5099.

Measurement of Mitochondrial Pyruvate Uptake

This protocol describes a method for directly measuring the uptake of radiolabeled pyruvate into isolated mitochondria.

Materials:

-

Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Uptake buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 5 mM HEPES, pH 7.4)

-

[14C]-Pyruvate

-

UK-5099

-

Rotenone and Antimycin A (to inhibit electron transport chain)

-

Scintillation fluid and vials

Procedure:

-

Isolate mitochondria from tissue or cells using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in isolation buffer and determine the protein concentration.

-

Prepare the uptake buffer containing rotenone and antimycin A to prevent pyruvate metabolism.

-

In a microcentrifuge tube, add the desired concentration of [14C]-pyruvate to the uptake buffer.

-

To start the uptake, add a small volume of the mitochondrial suspension to the [14C]-pyruvate containing buffer and incubate for a defined period (e.g., 1-5 minutes) at a controlled temperature.

-

To stop the reaction, add a high concentration of cold UK-5099 (inhibitor-stop method) and immediately centrifuge the tubes at high speed to pellet the mitochondria.

-

Carefully remove the supernatant and wash the mitochondrial pellet with ice-cold isolation buffer.

-

Lyse the mitochondrial pellet and add scintillation fluid.

-

Quantify the amount of [14C]-pyruvate taken up by the mitochondria using a scintillation counter.

-

For inhibition studies, pre-incubate the mitochondria with various concentrations of UK-5099 before adding the [14C]-pyruvate.

Cell-Based Respiration Assay using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells, providing an indirect measure of mitochondrial respiration.

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Appropriate cell line and culture medium

-

Seahorse XF Base Medium (or similar low-buffered, bicarbonate-free medium) supplemented with glucose, pyruvate, and glutamine as required

-

UK-5099

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Plating: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the desired compounds. For a Mito Stress Test, this typically includes oligomycin, FCCP, and a mixture of rotenone and antimycin A. To test the effect of UK-5099, it can be loaded into one of the ports for injection during the assay.

-

Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the inhibitors.

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of UK-5099 can be quantified by comparing the OCR before and after its injection.

Conclusion

UK-5099 is a powerful and specific inhibitor of the mitochondrial pyruvate carrier, making it an indispensable research tool for investigating cellular metabolism. Its ability to uncouple glycolysis from mitochondrial respiration has provided significant insights into the metabolic flexibility of cells and the role of the MPC in various physiological and pathological states. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted effects of MPC inhibition and to aid in the development of novel therapeutics targeting this crucial metabolic checkpoint.

References

- 1. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of the Mitochondrial Pyruvate Carrier by the Wnt/beta-catenin pathway – Office of Undergraduate Research [our.utah.edu]

- 4. Regulation of the Mitochondrial Pyruvate Carrier (MPC) by the Wnt/beta-catenin pathway in liver cancer cells – Office of Undergraduate Research [our.utah.edu]

- 5. The Importance of Mitochondrial Pyruvate Carrier in Cancer Cell Metabolism and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]

- 7. researchgate.net [researchgate.net]

- 8. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Inflammatory Landscape of COPD and the Rationale for PDE4 Inhibition

An In-depth Technical Guide on the Core Role of PDE4 Inhibitors in COPD Pathophysiology

Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating respiratory condition characterized by persistent airflow limitation.[1] The underlying pathology is driven by a chronic, abnormal inflammatory response in the airways and lung parenchyma to noxious particles or gases, primarily cigarette smoke.[1][2] This inflammation involves a complex interplay of various immune and structural cells, including neutrophils, macrophages, CD8+ T-lymphocytes, and airway epithelial cells.[2][3][4] These cells release a cascade of pro-inflammatory mediators, leading to mucus hypersecretion, small airway remodeling, and parenchymal destruction (emphysema).[5][6]

A key intracellular signaling molecule that governs these inflammatory processes is cyclic adenosine monophosphate (cAMP).[7] Elevated intracellular cAMP levels exert broad anti-inflammatory effects.[2][3] The family of enzymes responsible for the degradation and inactivation of cAMP are cyclic nucleotide phosphodiesterases (PDEs).[8][9] The PDE4 enzyme subfamily is the predominant regulator of cAMP levels within key inflammatory cells implicated in COPD.[3][10] Consequently, PDE4 has emerged as a primary therapeutic target for a non-steroidal, anti-inflammatory approach to COPD management.[11] Selective PDE4 inhibitors are designed to elevate intracellular cAMP, thereby suppressing the core inflammatory mechanisms that drive COPD progression.[9]

The Central Role of Phosphodiesterase 4 (PDE4) in COPD Pathophysiology

PDE4 Enzyme Family and Subtypes

The PDE4 family consists of four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which encode for over 20 different isoforms through alternative mRNA splicing.[10] These subtypes exhibit unique cellular and tissue distribution patterns, which are critical for both their therapeutic effects and side-effect profiles.[10]

-

PDE4A, PDE4B, and PDE4D are expressed in alveolar macrophages from COPD patients, with mRNA levels being significantly augmented compared to non-smoking controls.[12]

-

PDE4B is the predominant subtype in monocytes and neutrophils and is upregulated by pro-inflammatory stimuli, suggesting a key role in inflammatory processes.[3]

-

PDE4D inhibition is strongly linked to the primary dose-limiting side effects of nausea and emesis, which are believed to be mediated through actions in the central nervous system.[3][11] Cilomilast, for example, is considerably more selective for PDE4D.[3]

In patients with COPD, increased levels of PDE4 have been observed in inflammatory cells within the lungs, making it a rational target to modulate the aberrant inflammatory response.[8]

PDE4 in Inflammatory and Structural Cells

PDE4 is the primary cAMP-hydrolyzing enzyme in a host of cells central to COPD pathogenesis:

-

Immune Cells : Neutrophils, eosinophils, macrophages, CD4+ and CD8+ T-cells all express high levels of PDE4.[3][4]

-

Structural Cells : PDE4 is also present in airway smooth muscle and epithelial cells.[4]

By regulating cAMP levels in these cells, PDE4 plays a critical role in controlling multiple facets of the inflammatory cascade, including cell recruitment, activation, and the release of cytokines, chemokines, and other pro-inflammatory mediators.[3][8]

Mechanism of Action of PDE4 Inhibitors

The fundamental mechanism of PDE4 inhibitors is the prevention of cAMP degradation. By inhibiting the PDE4 enzyme, these drugs increase intracellular cAMP concentrations in target cells.[5][13][14] This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn leads to the phosphorylation of various substrates, including the transcription factor cAMP response element-binding protein (CREB).[15]

The activation of this pathway results in a broad spectrum of anti-inflammatory effects:

-

Suppression of Inflammatory Mediators : Reduced release of cytokines (e.g., TNF-α), chemokines (e.g., CXCL8/IL-8), and leukotrienes.[3][16]

-

Inhibition of Inflammatory Cell Function : Decreased trafficking and recruitment of neutrophils and other leukocytes, reduced production of reactive oxygen species, and inhibition of degranulation.[3][5]

-

Effects on Structural Cells : Relaxation of airway smooth muscle (though this effect is weak in humans) and potential modulation of airway remodeling processes.[17][10][11]

Key PDE4 Inhibitors and Quantitative Data

Several oral PDE4 inhibitors have been developed, with Roflumilast being the first in its class approved for COPD treatment.[5][18] Cilomilast was also extensively studied but its development was terminated.[19][20] More recently, inhaled PDE4 inhibitors are being developed to maximize lung deposition and minimize systemic side effects.[21][22]

Table 1: Inhibitory Potency of Select PDE4 Inhibitors

| Compound | Target | Potency (IC50 / Ki) | Reference |

| Roflumilast | PDE4 (Human Neutrophils) | IC50 = 0.8 nM | [3] |

| Cilomilast | PDE4 | Ki = 92 nM | [3] |

| Cilomilast | PDE4A | IC50 = 115 nM | [3] |

| Cilomilast | PDE4B | IC50 = 86 nM | [3] |

| Cilomilast | PDE4C | IC50 = 308 nM | [3] |

| Cilomilast | PDE4D | IC50 = 12 nM | [3] |

| GSK256066 | PDE4 | IC50 = 3.2 pM | [23] |

| UK-500,001 | PDE4 | IC50 = 1 nM | [21] |

| CHF 6001 | PDE4 | - | [23] |

Table 2: Summary of Clinical Efficacy Data for Roflumilast in COPD

| Parameter | Result | Study Details / Notes | Reference |

| Lung Function | |||

| Pre-bronchodilator FEV₁ | Significant improvements vs. placebo | Several large clinical trials | [6] |

| Post-bronchodilator FEV₁ | Significant improvements vs. placebo | Several large clinical trials | [6] |

| FEV₁ Improvement | +97 mL vs. placebo | 6-month "RECORD" Phase III trial (500 µg daily) | [11] |

| Exacerbations | |||

| Exacerbation Rate | Significant reduction vs. placebo | Particularly in patients with severe COPD, chronic bronchitis, and a history of exacerbations | [6][18] |

| Inflammatory Cells | |||

| Sputum Neutrophils | Reduced by 31% | 4-week study in COPD patients | [13] |

| Sputum Eosinophils | Reduced by 42% | 4-week study in COPD patients | [13] |

| Airway CD8+ T-cells | Significantly reduced | Biopsy study in COPD patients | [3] |

| Airway Neutrophils | Lesser reductions observed | Biopsy study in COPD patients | [3] |

Table 3: Summary of Clinical Efficacy Data for Cilomilast in COPD

| Parameter | Result | Study Details / Notes | Reference |

| Lung Function | |||

| FEV₁ Change | +40 mL difference vs. placebo | 24-week study (10 mL increase for cilomilast vs. 30 mL decrease for placebo) | [24] |

| FEV₁ Change | 24-44 mL treatment difference vs. placebo | Average over 24 weeks across Phase III studies | [19] |

| Exacerbations | |||

| Exacerbation-Free Rate | 74% vs. 62% for placebo (p=0.008) | At 24 weeks | [24] |

| Quality of Life | |||

| SGRQ Total Score | -4.1 unit difference vs. placebo (p=0.001) | Clinically significant reduction over 24 weeks | [24] |

| Inflammatory Cells | |||

| Subepithelial Neutrophils | Significant reduction | 12-week bronchial biopsy study | [25] |

| CD68+ Monocytes | Significant reduction | 12-week bronchial biopsy study | [25] |

| CD8+ Lymphocytes | Significant reduction | 12-week bronchial biopsy study | [25] |

Table 4: Effects of Inhaled PDE4 Inhibitors on Inflammatory Biomarkers

| Compound | Dose | Parameter | Result vs. Placebo | Study Population | Reference |

| CHF6001 | 800 µg & 1600 µg BID | Sputum LTB4, CXCL8, MIP-1β, MMP9, TNFα | Significant decrease | COPD patients on triple therapy | [16] |

| CHF6001 | 800 µg BID | Sputum Macrophages | Significant decrease | COPD patients on triple therapy | [16] |

| RPL554 (Dual PDE3/4) | Nebulized | Sputum Absolute Neutrophil Count | Significant reduction | Healthy volunteers after LPS challenge | [26] |

Experimental Protocols and Methodologies

The evaluation of PDE4 inhibitors in COPD relies on specialized clinical and laboratory methods to quantify their anti-inflammatory effects.

Induced Sputum Analysis

This non-invasive technique is used to obtain samples of airway secretions and cells to assess airway inflammation.

-

Protocol Outline :

-

Pre-medication : Subjects inhale a short-acting beta2-agonist (e.g., salbutamol) to prevent bronchoconstriction.

-

Induction : Subjects inhale nebulized hypertonic saline (e.g., 3%, 4%, or 5% NaCl) for escalating time periods (e.g., 5-7 minutes).

-

Sputum Collection : After each inhalation period, the subject is encouraged to cough deeply to expectorate sputum into a collection container.

-

Sample Processing : Sputum plugs are selected from saliva and treated with a mucolytic agent like dithiothreitol (DTT).

-

Cell Analysis : Total cell counts are performed, and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) are determined on cytospin preparations stained with Wright-Giemsa or similar.

-

Supernatant Analysis : The fluid phase (supernatant) is separated by centrifugation and stored for measurement of inflammatory mediators (e.g., IL-8, TNF-α, neutrophil elastase) using techniques like ELISA.

-

Bronchial Biopsy and Immunohistochemistry

This invasive procedure provides tissue samples for direct examination of cellular infiltrates and structural changes within the airway wall.

-

Protocol Outline :

-

Procedure : Flexible bronchoscopy is performed on sedated patients.

-

Biopsy Collection : Small tissue samples (biopsies) are taken from the bronchial wall using forceps.

-

Tissue Processing : Biopsies are fixed (e.g., in formalin) and embedded in paraffin wax, or snap-frozen for cryosectioning.

-

Immunohistochemistry/Immunofluorescence : Thin sections of the tissue are mounted on slides and incubated with specific primary antibodies against cell surface markers (e.g., CD8 for cytotoxic T-cells, CD68 for macrophages, neutrophil elastase for neutrophils).

-

Detection : A secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) is applied, followed by a substrate or visualization under a fluorescence microscope.

-

Quantification : The number of positively stained cells per unit area of tissue (e.g., cells/mm²) is counted by a trained observer or using image analysis software to assess the degree of inflammation.

-

Measurement of PDE4 mRNA Expression in Alveolar Macrophages

This molecular technique quantifies the gene expression of PDE4 subtypes.[12]

-

Protocol Outline :

-

Cell Isolation : Alveolar macrophages (AM) are obtained from patients via bronchoalveolar lavage (BAL).

-

RNA Extraction : Total RNA is extracted from the isolated AM using a commercial kit.

-

Reverse Transcription : The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR (qPCR) : The cDNA is used as a template in a qPCR reaction with specific primers designed to amplify PDE4A, PDE4B, and PDE4D transcripts. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

-

Data Analysis : The relative expression of each PDE4 subtype is calculated using the delta-delta Ct method, comparing the expression levels in COPD patients to control subjects.[12]

-

Adverse Effects and Therapeutic Challenges

The primary limitation to the clinical use of oral PDE4 inhibitors is their side-effect profile, which includes diarrhea, nausea, headache, and weight loss.[1][3] These adverse events are dose-limiting and are a significant cause of treatment discontinuation.[27]

The gastrointestinal side effects are strongly believed to be mediated by the inhibition of the PDE4D isoform in the central nervous system, particularly in the chemoreceptor trigger zone of the brainstem.[3][11]

This challenge has driven the development of second-generation and inhaled PDE4 inhibitors.[22] Inhaled agents like CHF6001 are designed to deliver the drug directly to the lungs, achieving high local concentrations for anti-inflammatory efficacy while minimizing systemic exposure and thereby reducing the incidence of CNS-mediated side effects.[16][21][27]

Conclusion and Future Directions

PDE4 inhibitors represent a targeted, oral or inhaled anti-inflammatory therapy that addresses the underlying inflammatory processes in COPD. By elevating intracellular cAMP in key immune and structural cells, these agents can reduce the frequency of exacerbations and improve lung function in a specific subset of patients with severe COPD and a history of chronic bronchitis.[6][28] The core of their mechanism lies in suppressing the activity of neutrophils, macrophages, and lymphocytes, and downregulating the production of a wide array of pro-inflammatory mediators.

The future of PDE4 inhibition in COPD is focused on improving the therapeutic index. This includes the continued development of potent, inhaled PDE4 inhibitors to maximize efficacy in the lung while minimizing systemic adverse effects.[21][22] Furthermore, the development of dual-action agents, such as combined PDE3/PDE4 inhibitors that offer both bronchodilator and anti-inflammatory properties, represents a promising avenue for future COPD treatment.[8][26][27] Continued research into the specific roles of PDE4 isoforms may yet yield inhibitors with a more favorable balance of efficacy and tolerability.[29]

References

- 1. Phosphodiesterase-4 inhibitors for people with chronic obstructive pulmonary disease (COPD) | Cochrane [cochrane.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]

- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 10. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of the inhaled PDE4 inhibitor CHF6001 on biomarkers of inflammation in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are the Available and Emerging Phosphodiesterase 4 Inhibitors for COPD Treatment? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 19. The efficacy and safety of cilomilast in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Cilomilast for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 2minutemedicine.com [2minutemedicine.com]

- 27. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Role of phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Unraveling the Potential of UK-500001: A Technical Guide to Phosphodiesterase 4 Inhibition in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-500001, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, has been investigated for its therapeutic potential in inflammatory diseases, primarily chronic obstructive pulmonary disease (COPD). This document provides an in-depth technical overview of the target validation for this compound, summarizing its mechanism of action, preclinical data, and clinical findings. While the clinical development of this compound was discontinued due to a lack of efficacy in a Phase II trial, the data generated provides valuable insights into the role of PDE4 inhibition in modulating inflammatory responses. This guide presents available quantitative data in structured tables, details relevant experimental methodologies, and utilizes visualizations to illustrate key pathways and workflows.

Introduction: The Rationale for Targeting PDE4 in Inflammation

Inflammatory diseases such as COPD, asthma, and rheumatoid arthritis are characterized by the dysregulation of inflammatory pathways, leading to tissue damage and loss of function. A key intracellular signaling molecule implicated in these processes is cyclic adenosine monophosphate (cAMP). cAMP plays a crucial role in downregulating inflammatory responses in various immune cells, including macrophages, neutrophils, and T-cells.

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis and subsequent inactivation of cAMP.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, and a reduction in the activity of inflammatory cells.[1][2] this compound was developed as a selective inhibitor of PDE4 with the aim of providing a targeted anti-inflammatory therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, from its in vitro potency to clinical trial outcomes.

Table 1: In Vitro Potency of this compound Against PDE4 Subtypes

| PDE4 Subtype | IC50 (nM) |

| PDE4A | 1.9[3] |

| PDE4B | 1.01[3] |

| PDE4D | 0.38[3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Type | Inflammatory Mediator | Inhibition (IC50, nM) |

| Human Peripheral Blood Mononuclear Cells | TNF-α release | 0.13[3] |

| Human Neutrophils | Leukotriene B4 release | 0.24[3] |

Table 3: Overview of Preclinical In Vivo Studies with this compound

| Animal Model | Inflammatory Challenge | Key Findings |

| Rat | Lipopolysaccharide (LPS)-induced neutrophilia and TNF-α accumulation | Dose-dependent inhibition[4] |

| Guinea Pig | Histamine-induced bronchoconstriction | Inhibition of bronchoconstriction[4] |

| Rabbit | Histamine-induced bronchoconstriction | Inhibition of bronchoconstriction[4] |

Note: Specific quantitative data such as dosages and percentage of inhibition are not publicly available.

Table 4: Summary of Phase II Clinical Trial of this compound in COPD (NCT00263874)

| Parameter | Details |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Group[4] |

| Population | Adults with moderate to severe COPD[4] |

| Intervention | Inhaled this compound (0.1, 0.4, and 1.0 mg b.i.d.)[4] |

| Primary Endpoint | Trough Forced Expiratory Volume in 1 second (FEV1) after 6 weeks[4] |

| Outcome | Study stopped for futility; no significant effect on the primary endpoint. Some transient improvements were observed at the highest dose after 2 weeks. The decision to terminate was not due to safety concerns.[4] |

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. The following are generalized protocols for the key assays used in the validation of PDE4 inhibitors, based on standard methodologies.

PDE4 Enzymatic Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

-

Reagents and Materials: Purified recombinant human PDE4 enzyme, cyclic AMP (cAMP) substrate, assay buffer, and a detection system (e.g., fluorescence polarization, FRET, or luminescence-based).

-

Procedure:

-

The test compound (e.g., this compound) is serially diluted to various concentrations.

-

The PDE4 enzyme is incubated with the test compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the cAMP substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of remaining cAMP or the product of the reaction (AMP) is quantified using a suitable detection method.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs) (General Protocol)

This assay assesses the effect of a compound on the release of the pro-inflammatory cytokine TNF-α from immune cells.

-

Reagents and Materials: Human whole blood, density gradient centrifugation medium (e.g., Ficoll-Paque), cell culture medium (e.g., RPMI-1640), lipopolysaccharide (LPS) as a stimulant, and a TNF-α ELISA kit.

-

Procedure:

-

PBMCs are isolated from human whole blood using density gradient centrifugation.

-

The isolated PBMCs are washed and resuspended in cell culture medium.

-

The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

-

The cells are then stimulated with LPS to induce TNF-α production.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.

-

The percentage of inhibition of TNF-α release is calculated, and IC50 values are determined.

-

Leukotriene B4 (LTB4) Release Assay from Human Neutrophils (General Protocol)

This assay evaluates the impact of a compound on the release of the potent chemoattractant LTB4 from neutrophils.

-

Reagents and Materials: Human whole blood, dextran for erythrocyte sedimentation, density gradient centrifugation medium, cell culture medium, a stimulating agent (e.g., calcium ionophore A23187 or fMLP), and an LTB4 ELISA kit.

-

Procedure:

-

Neutrophils are isolated from human whole blood using dextran sedimentation followed by density gradient centrifugation.

-

The isolated neutrophils are washed and resuspended in a suitable buffer.

-

The cells are pre-incubated with different concentrations of the test compound (e.g., this compound).

-

The cells are then stimulated with an appropriate agent to induce LTB4 synthesis and release.

-

Following incubation, the cell suspension is centrifuged, and the supernatant is collected.

-

The concentration of LTB4 in the supernatant is quantified using a competitive ELISA kit as per the manufacturer's protocol.

-

The inhibitory effect of the compound is determined, and IC50 values are calculated.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of PDE4 and a generalized workflow for the validation of a PDE4 inhibitor.

Caption: PDE4 Signaling Pathway and Inhibition by this compound.

Caption: Generalized Workflow for PDE4 Inhibitor Validation.

Conclusion and Future Perspectives

The investigation into this compound as a PDE4 inhibitor for inflammatory diseases has provided a valuable, albeit incomplete, dataset. The in vitro data clearly demonstrated its high potency and selectivity for PDE4, with corresponding anti-inflammatory effects in cellular assays. However, the translation of these promising preclinical findings into clinical efficacy was not achieved, as evidenced by the outcome of the Phase II trial in COPD.[4]

The discontinuation of this compound's development highlights the challenges in translating potent in vitro activity into clinical benefit for complex inflammatory diseases like COPD. Potential reasons for this discrepancy could include suboptimal drug delivery to the target tissue, complex disease pathophysiology involving multiple redundant inflammatory pathways, or the specific patient population studied.

Despite the outcome for this compound, the validation of PDE4 as a therapeutic target in inflammatory diseases remains an active area of research. The lessons learned from the development of compounds like this compound continue to inform the design and development of next-generation PDE4 inhibitors with improved therapeutic profiles. Future efforts may focus on developing inhibitors with different subtype selectivity profiles, improved tissue targeting, or combination therapies to address the multifaceted nature of inflammatory diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The lack of comprehensive published data for this compound limits the depth of this analysis.

References

- 1. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology of UK-500001: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-500001 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4) that was under development by Pfizer for the treatment of Chronic Obstructive Pulmonary Disease (COPD)[1]. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, this compound was designed to increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. Despite showing promise in preclinical in vitro studies, the development of this compound was halted in 2006 following a Phase II clinical trial that was stopped for futility, as it showed no effect on the primary efficacy parameter in patients with moderate-to-severe COPD[2].

Mechanism of Action

This compound functions as a selective inhibitor of the PDE4 enzyme. The inhibition of PDE4 leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors. The ultimate effect is a reduction in the production and release of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, from inflammatory cells like peripheral blood mononuclear cells (PBMCs) and neutrophils[1].

In Vitro Pharmacology

The available in vitro data demonstrates that this compound is a potent inhibitor of PDE4 and possesses anti-inflammatory properties in cellular assays.

Enzyme Inhibition

This compound was found to be a highly selective inhibitor of PDE4 over other PDE subtypes (PDEs 1-3 and 5-11), with IC50 values for these other subtypes being over 1000 nM[1]. The compound displayed potent inhibition of the key PDE4 isoforms involved in inflammation.

Table 1: In Vitro Enzyme Inhibition of this compound [1]

| Target | IC50 (nM) |

| PDE4A | 1.9 |

| PDE4B | 1.01 |

| PDE4D | 0.38 |

Cellular Activity

In cellular assays, this compound effectively blocked the release of key inflammatory mediators from human immune cells. Its potency was comparable to that of roflumilast, an approved PDE4 inhibitor[1].

Table 2: In Vitro Cellular Activity of this compound [1]

| Cell Type | Inhibited Mediator | IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α release | 0.13 |

| Human Neutrophils | Leukotriene B4 (LTB4) release | 0.24 |

Experimental Protocols

Detailed experimental protocols for the aforementioned in vitro studies are not available in the public domain. The data was presented in a conference abstract, which typically does not include comprehensive methodological descriptions[1].

In Vivo Pharmacology

No specific in vivo efficacy data for this compound in animal models of COPD has been found in the public literature. While it was stated that the compound showed preclinical efficacy in a variety of species, the supporting data for this claim is not available.

Pharmacokinetics

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species.

Toxicology

No toxicology data for this compound, including acute, sub-chronic, or chronic toxicity studies, has been identified in the public domain.

Summary and Conclusion

This compound is a potent and selective PDE4 inhibitor that demonstrated promising in vitro anti-inflammatory activity. However, the lack of efficacy in a Phase II clinical trial for COPD led to the discontinuation of its development. Consequently, a comprehensive preclinical data package, including in vivo efficacy, pharmacokinetics, and toxicology, has not been made publicly available. The information presented in this guide is based on the limited data from a conference presentation abstract. While the in vitro profile of this compound was strong, the reasons for its failure to translate to clinical efficacy in COPD remain unpublished. This case underscores the challenges in translating preclinical anti-inflammatory activity into clinical benefit for complex diseases like COPD.

References

An In-Depth Technical Guide to UK-500001 (CAS: 857900-47-1): A Potent Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-500001 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, primarily in the context of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activity, effects on inflammatory mediator release, and the underlying signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory activity of this compound against various PDE4 subtypes and its effects on the release of key inflammatory mediators.

Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Subtypes

| PDE4 Subtype | IC50 (nM) |

| PDE4A | 1.9[1] |

| PDE4B | 1.01[1] |

| PDE4D | 0.38[1] |

| PDE4D3 | 0.28[2] |

| PDE4B2 | 22.8[2] |

| PDE4A4 | 26.1[2] |

| PDE4C2 | 271[2] |

Note: Variations in IC50 values can be attributed to different experimental conditions and the use of specific splice variants of the PDE4 enzymes.

Table 2: Inhibitory Effect of this compound on Inflammatory Mediator Release

| Cell Type | Stimulant | Mediator | IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 0.13[1] |

| Human Neutrophils | - | Leukotriene B4 (LTB4) | 0.24[1] |

Experimental Protocols

The following are representative, detailed methodologies for the key in vitro assays used to characterize the activity of PDE4 inhibitors like this compound.

PDE4 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.

Materials:

-

Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

-

[³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail and a scintillation counter.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the assay buffer, the diluted this compound (or vehicle control), and the purified PDE4 enzyme.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is within the linear range.

-

Stop the reaction by boiling the mixture for 2 minutes.

-

Cool the tubes on ice and add snake venom nucleotidase. Incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.

-

Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

LPS-Induced TNF-α Release from Human PBMCs (Representative Protocol)

This protocol outlines a method to measure the inhibitory effect of a test compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human whole blood from healthy donors.

-

Ficoll-Paque for PBMC isolation.

-

RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

This compound Mechanism of Action: PDE4 Inhibition and Anti-inflammatory Effects

References

In-depth Technical Guide: The Challenge of Undiscovered Molecules

A comprehensive search for scientific literature and data associated with the molecular formula C26H24F3N3O4 has yielded no specific, publicly documented compound. This indicates that a substance with this precise elemental composition is likely not a well-characterized or widely studied molecule within the current body of scientific research.

While the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed for a molecule that has not been identified in the available literature, this situation presents an opportunity to outline the rigorous process that researchers, scientists, and drug development professionals would undertake when encountering a novel or uncharacterized compound.

The Investigative Pathway for a Novel Chemical Entity

Should a compound with the molecular formula C26H24F3N3O4 be synthesized or isolated, the following experimental and analytical workflow would be initiated to elucidate its properties and potential applications. This serves as a roadmap for the comprehensive study of a new chemical entity.

Structural Elucidation and Physicochemical Characterization

The first critical step is to determine the precise arrangement of atoms within the molecule.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the chemical structure, connectivity, and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be employed to verify the C26H24F3N3O4 formula.

-

X-ray Crystallography: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.

Data Presentation: The results from these analyses would be tabulated to provide a clear summary of the compound's structural and physicochemical properties.

| Parameter | Method | Observed Value |

| Molecular Formula | HRMS | C26H24F3N3O4 |

| Molecular Weight | MS | Value g/mol |

| ¹H NMR Chemical Shifts | ¹H NMR | List of shifts |

| ¹³C NMR Chemical Shifts | ¹³C NMR | List of shifts |

| Key Functional Groups | FTIR | List of groups |

| Melting/Boiling Point | Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | Value °C |

| Solubility | Standard solubility assays | Values in various solvents |

In Vitro Biological Evaluation

Once the structure is confirmed, the next phase involves assessing the compound's biological activity in a controlled laboratory setting.

Experimental Protocols:

-

Target-Based Assays: If a putative biological target is hypothesized (e.g., an enzyme or receptor), specific assays would be conducted to measure the compound's binding affinity (e.g., Ki, Kd) or its ability to inhibit or activate the target (e.g., IC50, EC50).

-

Cell-Based Assays: The compound would be tested on various cell lines to evaluate its effects on cell viability, proliferation, apoptosis, and other cellular processes.

-

Mechanism of Action (MoA) Studies: If the compound shows interesting activity, further studies would be initiated to understand how it exerts its effects. This could involve Western blotting to look at protein expression changes, qPCR to analyze gene expression, or reporter gene assays to measure the activity of specific signaling pathways.

Logical Workflow for In Vitro Evaluation:

Caption: A generalized workflow for the initial in vitro screening and evaluation of a novel chemical compound.

In Vivo Studies

If a compound demonstrates promising in vitro activity and an acceptable initial safety profile, it would advance to in vivo testing in animal models.

Experimental Protocols:

-

Pharmacokinetic (PK) Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. This involves administering the compound to animals and measuring its concentration in blood and various tissues over time.

-

Pharmacodynamic (PD) Studies: To assess the effect of the compound on the body and to identify biomarkers that can be used to measure its activity.

-

Efficacy Studies: To determine if the compound has the desired therapeutic effect in an animal model of a specific disease.

-

Toxicology Studies: To evaluate the safety of the compound and to determine the maximum tolerated dose (MTD).

Signaling Pathway Analysis

Should the compound be found to modulate a specific biological pathway, a detailed investigation into its mechanism would be warranted.

Hypothetical Signaling Pathway Modulation:

If, for instance, C26H24F3N3O4 was found to be an inhibitor of a hypothetical "Kinase X" in a cancer-related pathway, the investigation might be visualized as follows:

Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by the compound C26H24F3N3O4.

Conclusion

The journey from a molecular formula to a well-characterized compound and a potential therapeutic agent is a meticulous and multi-faceted process. While C26H24F3N3O4 does not currently correspond to a known substance in the public domain, the framework outlined above provides a comprehensive guide to the methodologies that would be employed to study such a molecule, should it be discovered. This structured approach ensures that any new chemical entity is rigorously evaluated for its chemical, biological, and pharmacological properties, paving the way for future innovations in science and medicine.

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of Mitochondrial Pyruvate Carrier (MPC) Inhibition by UK-5099

For Researchers, Scientists, and Drug Development Professionals

Introduction